molecular formula C12H13N3O2 B7817057 N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide CAS No. 160041-67-8

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Cat. No.: B7817057
CAS No.: 160041-67-8
M. Wt: 231.25 g/mol
InChI Key: ZKGJXHLCLULAJF-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and an acetamide group attached to the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxyaniline as the starting material.

  • Synthetic Steps:

    • Formation of Imidazole Ring: The aniline derivative undergoes cyclization to form the imidazole ring.

    • Acetylation: The imidazole ring is then acetylated to introduce the acetamide group.

  • Reaction Conditions: The cyclization step often requires acidic conditions, while the acetylation step is typically performed using acetic anhydride in the presence of a base.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified in discrete batches.

  • Continuous Process: Some industrial processes may use a continuous flow system to enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: The phenyl ring can undergo oxidation to form various oxidized products.

  • Reduction: The imidazole ring can be reduced to form different reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones and hydroquinones.

  • Reduction Products: Imidazolines and other reduced derivatives.

  • Substitution Products: Various substituted imidazoles.

Scientific Research Applications

Chemistry: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of certain cancers and inflammatory diseases. Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The methoxy group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • Imidazole: The parent compound without the methoxy and acetamide groups.

  • 4-Methoxyaniline: The starting material used in the synthesis.

  • Acetamide: A simpler compound with the acetamide group but lacking the imidazole ring.

Uniqueness: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is unique due to its combination of the imidazole ring, methoxy group, and acetamide group, which together confer specific chemical and biological properties not found in the individual components or similar compounds.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(16)14-12-13-7-11(15-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJXHLCLULAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233973
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-67-8
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160041-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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